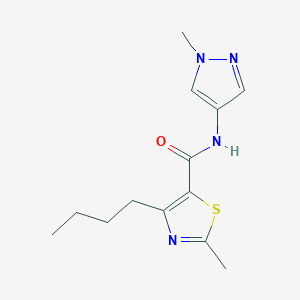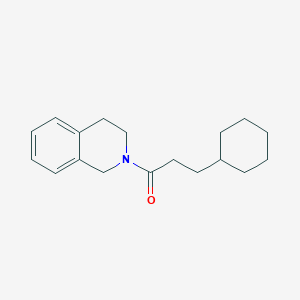![molecular formula C26H20N4O2S2 B11028160 2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11028160.png)
2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized through various chemical reactions. Key steps may include:
Formation of the Core Structure: This involves the cyclization of appropriate precursors to form the isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline scaffold.
Functional Group Introduction: Methoxy and dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Final Functionalization: The malononitrile group is added via a condensation reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. Structure-activity relationship (SAR) studies can help identify modifications that enhance biological activity and selectivity.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit key enzymes or disrupt cell membranes. In the case of anticancer activity, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile
- 9-(3,4-dimethylphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C26H20N4O2S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-13-methoxy-7,7-dimethyl-9-oxo-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H20N4O2S2/c1-13-6-14(2)8-16(7-13)30-25(33)21-19-10-17(32-5)9-18-20(15(11-27)12-28)24(31)29(22(18)19)26(3,4)23(21)34-30/h6-10H,1-5H3 |
InChI Key |
TVCAAEKMUWAEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=C(C#N)C#N)C4=O)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11028081.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11028088.png)
![3-methoxy-N-{[4-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11028095.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11028098.png)

![2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11028111.png)
![4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028119.png)
![N-((1E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-2-(2-thienyl)acetamide](/img/structure/B11028120.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028126.png)

![3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11028140.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate](/img/structure/B11028143.png)
![Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028144.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11028166.png)
